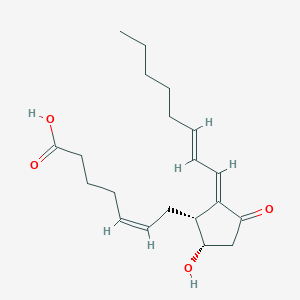

15-deoxy-Delta12,14-Prostaglandin D2

Description

15-Deoxy-Delta12,14-Prostaglandin D2 (15d-PGJ2) is a cyclopentenone prostaglandin derived from the dehydration of prostaglandin D2 (PGD2), a major cyclooxygenase (COX) product in various tissues . It belongs to the J2-series prostaglandins and is characterized by a reactive α,β-unsaturated ketone group in its cyclopentenone ring, enabling covalent modification of cellular proteins via Michael addition .

Properties

IUPAC Name |

(Z)-7-[(1R,2E,5S)-5-hydroxy-2-[(E)-oct-2-enylidene]-3-oxocyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c1-2-3-4-5-6-9-12-16-17(19(22)15-18(16)21)13-10-7-8-11-14-20(23)24/h6-7,9-10,12,17,19,22H,2-5,8,11,13-15H2,1H3,(H,23,24)/b9-6+,10-7-,16-12+/t17-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUGBPWLPAUHDTI-PLGLXCLHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=C1C(C(CC1=O)O)CC=CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C=C/1\[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Endogenous Formation from Prostaglandin D2

15d-PGD2 is a non-enzymatic dehydration product of PGD2, formed through spontaneous loss of water molecules at the Δ12 and Δ14 positions. In vivo, PGD2 is synthesized by hematopoietic prostaglandin D synthase (H-PGDS) or lipocalin-type prostaglandin D synthase (L-PGDS) from arachidonic acid via the cyclooxygenase (COX) pathway. The conversion to 15d-PGD2 occurs under physiological conditions, particularly in environments with elevated oxidative stress or acidic pH.

Cell Culture Models for Biosynthesis

Primary human amnion epithelial cells (AECs) and vascular endothelial cells (VECs) have been used to study 15d-PGD2 production. Cells are typically cultured in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% fetal calf serum (FCS) and treated with interleukin-1β (IL-1β) to induce COX-2 expression, enhancing PGD2 synthesis. Post-stimulation, media are collected and acidified to pH 3.5 using 2M HCl to stabilize 15d-PGD2, followed by extraction with ethyl acetate.

Table 1: Key Parameters for Cell-Based 15d-PGD2 Biosynthesis

| Parameter | Condition | Reference |

|---|---|---|

| Cell Type | AECs, VECs, RAW264.7 macrophages | |

| Stimulant | IL-1β (1 ng/mL), LPS (1 μg/mL) | |

| Incubation Time | 24 hours | |

| Extraction Solvent | Ethyl acetate | |

| Stabilization pH | 3.5 |

Chemical Synthesis and Derivatization

Semi-Synthesis from Prostaglandin D2

15d-PGD2 is synthesized in vitro by treating PGD2 with dehydrating agents. A common method involves dissolving PGD2 in ethanol and incubating at 37°C for 48 hours, achieving >90% conversion efficiency. The reaction mechanism involves keto-enol tautomerization, followed by elimination of water at the Δ12 and Δ14 positions.

Optimization of Reaction Conditions

Studies indicate that reaction yield is temperature-dependent, with optimal conversion observed at 37°C. Lower temperatures (25°C) reduce the rate of dehydration, while higher temperatures (50°C) risk degradation of the cyclopentenone ring. Solvent polarity also influences reaction kinetics; ethanol outperforms acetonitrile or dimethyl sulfoxide (DMSO) due to its ability to stabilize intermediate enolates.

Table 2: Semi-Synthesis Parameters for 15d-PGD2

| Parameter | Condition | Yield | Reference |

|---|---|---|---|

| Starting Material | PGD2 (1 mM) | - | |

| Solvent | Ethanol | 92% | |

| Temperature | 37°C | 94% | |

| Incubation Time | 48 hours | 90% |

Purification and Chromatographic Techniques

Solid-Phase Extraction (SPE)

Crude extracts containing 15d-PGD2 are purified using C18 reverse-phase columns. After acidification, samples are loaded onto preconditioned columns (washed with ethanol and water), followed by sequential elution with hexane and ethyl acetate. This step removes phospholipids and proteins, yielding 15d-PGD2 with >85% purity.

High-Performance Liquid Chromatography (HPLC)

Final purification is achieved via HPLC using a C18 column (5 μm, 4.6 × 250 mm) and a gradient of acetonitrile/water (0.1% trifluoroacetic acid). 15d-PGD2 elutes at 12–14 minutes under these conditions, with UV detection at 210 nm.

Quantification and Analytical Validation

Enzyme-Linked Immunosorbent Assay (ELISA)

Commercial ELISA kits (e.g., ab133031) enable sensitive detection of 15d-PGD2 in biological samples. The protocol involves:

-

Standard Preparation : Serial dilution of a 1,000,000 pg/mL stock in ethanol to generate a 195–200,000 pg/mL standard curve.

-

Sample Extraction : Acidification of plasma or tissue homogenates to pH 3.5, followed by C18 SPE.

-

Assay Procedure : Incubation of samples with alkaline phosphatase-conjugated 15d-PGD2 antibody and p-nitrophenyl phosphate (pNpp) substrate, with absorbance measured at 405 nm.

Table 3: ELISA Performance Characteristics

| Parameter | Value | Reference |

|---|---|---|

| Detection Range | 195–200,000 pg/mL | |

| Intra-Assay CV | <8% | |

| Inter-Assay CV | <12% | |

| Recovery Rate | 92–105% |

Challenges and Methodological Considerations

Chemical Reactions Analysis

Types of Reactions

15-deoxy-Delta12,14-prostaglandin J2 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form reactive oxygen species.

Reduction: It can be reduced under specific conditions.

Substitution: It can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.

Reduction: Common reagents include reducing agents such as sodium borohydride.

Substitution: Common reagents include nucleophiles such as thiols and amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of reactive oxygen species, while substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

Immunomodulatory Effects

1. Inhibition of Inflammatory Responses

15dPGJ2 has been shown to modulate inflammatory responses significantly. It inhibits the activation of nuclear factor kappa B (NF-κB) and activator protein-1 (AP-1), which are critical transcription factors involved in the expression of pro-inflammatory cytokines . Studies indicate that 15dPGJ2 can inhibit the expression of cytokines such as IL-6, IL-8, and TNF-α in human myocytes and other cell types . This inhibition occurs through both PPAR-γ-dependent and independent mechanisms, highlighting its versatility as an anti-inflammatory agent .

2. Modulation of Glucocorticoid Sensitivity

Research has demonstrated that 15dPGJ2 can alter the sensitivity of inflammatory cells to glucocorticoids. It decreases glucocorticoid receptor binding in monocytes/macrophages, which may influence the efficacy of glucocorticoid therapies in inflammatory conditions . This interaction suggests potential applications in enhancing or modulating glucocorticoid responses in therapeutic settings.

Reproductive Health Applications

1. Role in Preterm Labor

A significant area of research focuses on the role of 15dPGJ2 in preterm labor. Studies have indicated that it can delay lipopolysaccharide-induced preterm labor in murine models by modulating inflammatory pathways . However, its differential effects on various cell types suggest that while it may have protective roles in some contexts, it may not be universally beneficial for all aspects of labor induction or prevention.

Therapeutic Potential

1. Treatment of Inflammatory Disorders

Given its potent anti-inflammatory properties, 15dPGJ2 is being investigated as a potential therapeutic agent for various inflammatory disorders such as atherosclerosis and rheumatoid arthritis. Its ability to inhibit proteasome activity and reduce monocyte adhesion and migration makes it a candidate for further clinical exploration .

2. Cancer Research

Emerging studies suggest that 15dPGJ2 may play a role in cancer biology by influencing apoptosis and cell proliferation pathways. Its effects on NF-κB signaling could be particularly relevant in tumor microenvironments where inflammation plays a critical role .

Case Studies and Research Findings

Mechanism of Action

15-deoxy-Delta12,14-prostaglandin J2 exerts its effects through several mechanisms:

Activation of Peroxisome Proliferator-Activated Receptor-Gamma: It binds to and activates this receptor, leading to the regulation of various genes involved in inflammation, cell growth, and apoptosis.

Inhibition of Nuclear Factor Kappa B Pathway: It inhibits this pathway, which is involved in the regulation of immune and inflammatory responses.

Induction of Reactive Oxygen Species: It induces the production of reactive oxygen species, leading to oxidative stress and cell death in certain cell types .

Comparison with Similar Compounds

Comparative Analysis with Structurally and Functionally Related Compounds

Structural Analogues in the Prostaglandin Family

Key Observations :

- Reactive Cyclopentenone Core: Unique to 15d-PGJ2 and Δ12-PGJ3, this structure enables covalent protein modification, unlike non-cyclopentenone prostaglandins (e.g., PGD2, PGE2) .

- Receptor Specificity: While PGD2 and 15R-PGD2 activate CRTH2/DP2 receptors to recruit eosinophils, 15d-PGJ2 lacks affinity for these receptors, instead targeting PPARγ and nuclear transcription factors .

Functional Comparison of Signaling Pathways

Anti-Inflammatory Mechanisms :

- 15d-PGJ2 : Suppresses NF-κB via direct inhibition of IκB kinase (IKK) and enhances PPARγ-mediated transcription of anti-inflammatory genes (e.g., CD36) .

- Δ12-PGJ3 : Shares NF-κB inhibition but exhibits stronger antileukemic effects via ROS-dependent apoptosis .

- PGE2 : Promotes inflammation by activating EP2/EP4 receptors, increasing cAMP and COX-2 expression .

Apoptosis Induction :

Divergent Roles in Disease Contexts

- Autoimmunity : Unlike PGE2 (which promotes autoimmunity in murine models), 15d-PGJ2 resolves colitis by suppressing T-cell activation and cytokine production .

- Cancer : Both 15d-PGJ2 and Δ12-PGJ3 exhibit antitumor activity, but 15d-PGJ2 additionally stabilizes HIF-1α in hypoxic tumors, influencing angiogenesis .

Biological Activity

15-Deoxy-Delta12,14-Prostaglandin D2 (15d-PGJ2) is a cyclopentenone prostaglandin derived from prostaglandin D2 (PGD2) that exhibits significant biological activity, particularly in anti-inflammatory processes. This article synthesizes current research findings regarding its mechanisms of action, effects on various cell types, and potential therapeutic applications.

Chemical Structure and Synthesis

15d-PGJ2 is synthesized through the dehydration of PGD2, resulting in a compound with a complex structure characterized by a five-membered ring and reactive carbonyl groups. Its molecular formula is , with a molecular weight of approximately 316.4 g/mol. The compound's electrophilic nature allows it to covalently modify proteins, influencing various signaling pathways within cells.

15d-PGJ2 exerts its biological effects primarily through two mechanisms:

- PPAR-γ Activation : It serves as a high-affinity ligand for the peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in regulating inflammation and metabolism. Activation of PPAR-γ leads to the transrepression of inflammatory genes, contributing to its anti-inflammatory properties .

- Inhibition of NF-κB Signaling : 15d-PGJ2 inhibits nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling by modifying critical cysteine residues in IκB kinase and NF-κB subunits. This inhibition reduces the expression of pro-inflammatory cytokines such as TNF-α and IL-6 .

Anti-inflammatory Effects

15d-PGJ2 has been demonstrated to inhibit the production of various inflammatory mediators:

- Cytokine Inhibition : It inhibits the expression of IL-1β-induced cytokines in human myocytes and amnion epithelial cells, affecting pathways related to labor induction .

- Eosinophil Activation : The compound activates eosinophils, inducing calcium mobilization and actin polymerization, which are essential for immune responses .

Case Studies

- Preterm Labor : A study showed that 15d-PGJ2 delays lipopolysaccharide (LPS)-induced preterm labor in mice, enhancing pup survival rates. The compound modulated inflammatory pathways without adversely affecting myometrial contractility .

- Influenza Infection : Research indicated that 15d-PGJ2 could reduce morbidity and mortality in severe influenza infections by mitigating lung inflammation and lowering viral titers through PPAR-γ activation .

- Cancer Therapy : In vitro studies have suggested that 15d-PGJ2 can induce apoptosis in cancer cells, highlighting its potential as an anticancer agent due to its ability to inhibit cell proliferation and promote cell death through various mechanisms .

Summary of Biological Activities

Q & A

Q. How can 15d-PGJ2 be detected and quantified in biological samples?

Detection of 15d-PGJ2 requires specialized methods due to its low endogenous concentrations. Immunohistochemistry using monoclonal antibodies (e.g., mAb11G2) is effective for localization in tissues, such as atherosclerotic plaque macrophages . Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides quantitative analysis with sensitivity down to low picomolar levels, as validated in 3T3-L1 preadipocytes and human urine . For cell culture studies, chiral HPLC can separate 15d-PGJ2 from other PGD2 metabolites .

Q. What is the proposed anti-inflammatory mechanism of 15d-PGJ2?

15d-PGJ2 inhibits NF-κB signaling via covalent modification of cysteine residues in IκB kinase (IKK) and NF-κB subunits, suppressing pro-inflammatory gene expression (e.g., COX-2, TNF-α) . It also blocks MAPK pathways (p38, JNK) in astrocytes and microglia, independent of PPARγ . Experimental validation involves NF-κB reporter assays, phospho-MAPK immunoblotting, and chromatin immunoprecipitation (ChIP) for transcriptional activity analysis .

Q. How does 15d-PGJ2 interact with PPARγ, and what are the functional implications?

15d-PGJ2 binds PPARγ with high affinity, inducing adipogenesis in 3T3-L1 cells and modulating CD36 expression in cancer cells . However, PPARγ-independent effects dominate in apoptosis (e.g., breast cancer cells) and neuroprotection (e.g., Nrf2 activation in astrocytes) . Methodologically, PPARγ dependency is tested using antagonists (e.g., GW9662), dominant-negative PPARγ constructs, and PPARγ-knockout models .

Advanced Research Questions

Q. How do contradictions in 15d-PGJ2’s endogenous production arise across studies?

Discrepancies stem from differences in model systems and detection limits. While 15d-PGJ2 is detected in human atherosclerotic plaques and LPS-stimulated macrophages via monoclonal antibodies , LC-MS/MS studies show no significant increases in diabetic, obese, or arthritic patients . This suggests context-dependent biosynthesis, where inflammation-driven COX-2 activity may transiently elevate 15d-PGJ2 in localized tissues but not systemically .

Q. What experimental approaches resolve PPARγ-dependent vs. -independent effects of 15d-PGJ2?

(i) Pharmacological inhibition : Co-treatment with PPARγ antagonists (e.g., GW9662) or comparison with synthetic PPARγ agonists (e.g., troglitazone) . (ii) Genetic models : PPARγ-knockout cells or siRNA-mediated knockdown to assess persistence of effects . (iii) Proteomic analysis : Identification of 15d-PGJ2-adducted proteins (e.g., actin, vimentin) via biotinylated probes and mass spectrometry .

Q. How does 15d-PGJ2 modulate cytoskeletal dynamics in disease contexts?

In mesangial and neuroblastoma cells, 15d-PGJ2 covalently modifies actin (Cys374), vimentin, and tubulin, disrupting polymerization and inducing cytoskeletal collapse . Functional assays include pyrenyl-actin fluorescence (polymerization kinetics), confocal microscopy for filament organization, and avidin pull-downs to confirm adduct formation . These modifications correlate with impaired cell migration and stress fiber formation in renal injury models .

Q. What role does 15d-PGJ2 play in redox homeostasis and neuroprotection?

15d-PGJ2 activates the Nrf2-ARE pathway in astrocytes, upregulating antioxidant genes (e.g., HO-1) via Keap1 cysteine modification, independent of PPARγ . This is validated using Nrf2-knockout mice and luciferase reporter assays for ARE activity . Paradoxically, 15d-PGJ2 also generates ROS in cancer cells, inducing paraptosis via mitochondrial dysfunction .

Methodological Considerations for Experimental Design

- Dose-response profiling : 15d-PGJ2 exhibits biphasic effects (e.g., anti-inflammatory at 1–10 µM vs. pro-apoptotic at >20 µM) .

- Temporal dynamics : Its effects on NF-κB are rapid (<1 hr), while PPARγ-mediated transcription requires >24 hr .

- Cell-type specificity : Astrocytes and macrophages show PPARγ-independent responses, whereas adipocytes rely on PPARγ .

Data Contradiction Analysis

- Endogenous ligand status : While 15d-PGJ2 was initially proposed as a PPARγ ligand, its low systemic levels and lack of correlation with PPARγ activation in clinical studies suggest alternative endogenous ligands (e.g., nitrated fatty acids) .

- Proteasome modulation : 15d-PGJ2 inhibits proteasome activity in endothelial cells but enhances it in cancer cells via CHOP upregulation, highlighting context-dependent outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.